molecular formula C6H4BrN3S B1371603 2-Amino-6-bromothiazolo[5,4-b]pyridine CAS No. 1160791-13-8

2-Amino-6-bromothiazolo[5,4-b]pyridine

Cat. No.: B1371603
CAS No.: 1160791-13-8
M. Wt: 230.09 g/mol
InChI Key: WZQLBSAXHYDIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Thiazolo[5,4-b]pyridine (B1319707) Scaffold in Heterocyclic Chemistry

The thiazolo[5,4-b]pyridine scaffold is a cornerstone in heterocyclic chemistry, primarily due to its versatile biological activity. nih.gov Its structural similarity to classic biologically active skeletons has prompted extensive research, revealing that its derivatives possess a wide spectrum of pharmacological properties. nih.govresearchgate.net This has established the scaffold as a key building block in the development of new drugs. researchgate.net

Derivatives of thiazolo[5,4-b]pyridine have been shown to exhibit a range of biological activities, targeting various enzymes and receptors. nih.gov Research has identified compounds with this core structure that act as potent inhibitors for several kinases, which are crucial targets in oncology. researchgate.net

Table 1: Reported Biological Activities of Thiazolo[5,4-b]pyridine Analogues

Biological Activity Target/Application Reference
Kinase Inhibition Phosphoinositide 3-kinase (PI3K), ITK, BCR-ABL, RAF, VEGFR2 nih.govresearchgate.net
Anticancer Agent Inhibition of cancer cell proliferation nih.govmdpi.com
Receptor Agonism S1p1 and S1p5 agonist nih.govresearchgate.net
Receptor Antagonism H₃ receptor antagonist nih.govresearchgate.net
Enzyme Inhibition DNA gyrase B inhibitor nih.govresearchgate.net

The significance of this scaffold also lies in its synthetic accessibility. Various synthetic routes have been developed to construct the thiazolo[5,4-b]pyridine core, allowing for the introduction of diverse substituents and the fine-tuning of its chemical and biological properties. nih.gov

Role of Halogenated Thiazolopyridines in Synthetic and Medicinal Chemistry

The introduction of halogen atoms, such as bromine, into the thiazolopyridine scaffold plays a critical role in both synthetic and medicinal chemistry. nih.govresearchgate.net Halogenated heterocycles are highly versatile building blocks in organic synthesis. researchgate.net The bromine atom in a compound like 2-Amino-6-bromothiazolo[5,4-b]pyridine serves as a reactive handle, enabling a variety of cross-coupling reactions, such as the Suzuki reaction. nih.gov This allows for the straightforward synthesis of more complex molecules by attaching different aryl or heterocyclic groups, which is a key strategy in drug discovery for exploring structure-activity relationships (SAR). nih.gov

In medicinal chemistry, halogenation is a widely used strategy to modulate the physicochemical and pharmacological properties of a lead compound. nih.govmdpi.com Incorporating halogens can influence a molecule's:

Metabolic Stability: Halogen atoms can block sites of metabolism, increasing the compound's half-life in the body. mdpi.com

Lipophilicity: The addition of a halogen generally increases a compound's lipophilicity, which can affect its absorption, distribution, and permeability across biological membranes. mdpi.com

Binding Affinity: Halogens can participate in specific interactions with biological targets, most notably through "halogen bonding". nih.govnamiki-s.co.jp A halogen bond is a favorable non-covalent interaction between the electrophilic region of a halogen atom and a Lewis basic site on a protein, such as a backbone carbonyl oxygen. namiki-s.co.jp This interaction can significantly contribute to the stability of a ligand-target complex, enhancing the potency of a drug candidate. nih.gov

The strategic placement of a bromine atom on the thiazolo[5,4-b]pyridine core, therefore, provides a dual advantage: it facilitates synthetic diversification while potentially enhancing the biological profile of the resulting molecules. nih.govresearchgate.net

Overview of Current Research Trajectories for this compound

This compound is a specific derivative that embodies the strategic functionalization of the core scaffold. Its chemical structure, featuring an amino group and a bromine atom, makes it a particularly valuable intermediate for further chemical synthesis.

Table 2: Chemical Properties of this compound

Property Value Reference
CAS Number 1160791-13-8 2abiotech.netchemnet.com
Molecular Formula C₆H₄BrN₃S 2abiotech.netchemnet.com
Molecular Weight 230.09 g/mol chemnet.comamericanelements.com

| IUPAC Name | 6-bromo- nih.govcymitquimica.comthiazolo[5,4-b]pyridin-2-amine | americanelements.com |

Current research involving this compound and its close analogues appears to be focused on several key areas:

Medicinal Chemistry and Drug Discovery: The primary trajectory for this compound is its use as a scaffold to synthesize novel kinase inhibitors for cancer therapy. nih.govresearchgate.net The 2-amino group can be functionalized, while the 6-bromo position is ideal for introducing diversity through cross-coupling reactions to build libraries of potential drug candidates. nih.gov Research into pyridine-thiazole hybrids has shown promise in developing new anticancer agents, potentially targeting enzymes like poly ADP-ribose polymerase (PARP). mdpi.com

Synthetic Methodology: The compound serves as a model for developing and optimizing synthetic protocols. For instance, studies have explored copper-mediated bromination to install the bromine atom, followed by Suzuki reactions to demonstrate the utility of the halogenated intermediate. nih.gov

Materials Science: While less explored for this specific compound, related thiazole-containing heterocyclic systems, such as thiazolo[5,4-d]thiazoles, are being investigated for applications in materials science. rsc.org These types of molecules can possess valuable photophysical properties, making them suitable for use in optoelectronic materials and electroluminescent devices. rsc.org The conjugated system of this compound suggests potential for similar applications, representing a possible future research direction.

Properties

IUPAC Name

6-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQLBSAXHYDIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659713
Record name 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160791-13-8
Record name 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Amino 6 Bromothiazolo 5,4 B Pyridine and Its Derivatives

Multi-Step Synthetic Routes from Precursors

The construction of the 2-amino-6-bromothiazolo[5,4-b]pyridine scaffold is a multi-step process that begins with readily available pyridine (B92270) derivatives. The key steps involve the formation of essential intermediates, the cyclization to form the fused thiazole (B1198619) ring, and the strategic introduction of the bromine atom.

Formation of Key Intermediates and Precursors (e.g., thiourea (B124793) derivatives, aminopyridines)

The synthesis of the target compound typically commences with substituted aminopyridines. A crucial intermediate in the formation of the 2-aminothiazole (B372263) ring is a pyridylthiourea derivative. These thiourea intermediates are commonly prepared by reacting an appropriate aminopyridine with an isothiocyanate. For instance, 2-hydroxy-3-aminopyridine can be reacted with isothiocyanates to produce 2-hydroxy-3-thioureidopyridine. nih.gov Another approach involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an isocyanate in situ, which then reacts with a heterocyclic amine to form the N-acyl thiourea derivative.

The choice of the starting aminopyridine is critical for the final structure of the thiazolo[5,4-b]pyridine (B1319707). For the synthesis of this compound, a plausible precursor would be a 3-amino-2-chloropyridine (B31603) derivative, which can be synthesized through various methods. chemicalbook.com For example, 3-amino-2-chloropyridine can be prepared from 3-aminopyridine (B143674) by reaction with hydrochloric acid and hydrogen peroxide. nih.gov The synthesis of more complex aminopyridine precursors, such as 5-bromo-2-methylpyridin-3-amine, has also been reported and can serve as a starting point for derivatives. mdpi.com

Precursor TypeStarting MaterialsKey Reaction
PyridylthioureaAminopyridine, IsothiocyanateNucleophilic addition
N-acyl PyridylthioureaAminopyridine, Acid Chloride, Ammonium ThiocyanateIn situ isocyanate formation and nucleophilic addition
Substituted Aminopyridine3-Aminopyridine, HCl, H₂O₂Chlorination

Cyclization Strategies for Thiazole Ring Formation within the Fused System

The formation of the thiazole ring fused to the pyridine core is a pivotal step in the synthesis. The Hantzsch thiazole synthesis is a well-established method for forming 2-aminothiazoles, which involves the reaction of an α-haloketone with a thioamide. nih.govresearchgate.netbldpharm.comresearchgate.net In the context of 2-aminothiazolo[5,4-b]pyridines, the cyclization of a pyridylthiourea intermediate is a common and effective strategy.

One documented method involves the acid-catalyzed cyclization of a 2-hydroxy-3-thioureidopyridine. nih.gov In this reaction, the hydroxyl group of the pyridine ring can act as a leaving group, facilitating the nucleophilic attack of the sulfur atom of the thiourea to form the thiazole ring. nih.gov Another approach utilizes a base, such as sodium methoxide (B1231860), in a solvent like N-methylpyrrolidinone (NMP) to induce the cyclization of N-substituted pyridylthioureas. chemicalbook.com This method leads to the formation of the fused thiazolo[4,5-b] and [5,4-b]pyridine systems. chemicalbook.com A domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation also presents a rapid route to 2-aminothiazoles. organic-chemistry.org

Cyclization StrategyKey IntermediateReagents/Conditions
Acid-Catalyzed Cyclization2-Hydroxy-3-thioureidopyridineTrifluoroacetic acid or phosphoric acid nih.gov
Base-Induced CyclizationN-substituted PyridylthioureaSodium methoxide in NMP chemicalbook.com
Hantzsch Thiazole Synthesisα-Haloketone, ThioamideTypically thermal conditions nih.govresearchgate.netbldpharm.comresearchgate.net

Regioselective Functionalization and Bromination Strategies

The introduction of a bromine atom at the 6-position of the thiazolo[5,4-b]pyridine ring system requires a regioselective approach. This can be achieved either by starting with a pre-brominated pyridine precursor or by direct bromination of the formed thiazolo[5,4-b]pyridine core.

A common strategy for regioselective bromination of heterocyclic compounds is the use of N-bromosuccinimide (NBS). For instance, the one-step synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one is achieved by reacting oxazolo[4,5-b]pyridin-2(3H)-one with NBS in N,N-dimethylformamide (DMF), with yields reported up to 92%. google.com This suggests that direct bromination of the 2-aminothiazolo[5,4-b]pyridine (B1330656) scaffold with NBS could be a viable method for obtaining the 6-bromo derivative. The bromination of 2-aminopyridine (B139424) to yield 2-amino-5-bromopyridine (B118841) using bromine in acetic acid is another relevant precedent for the regioselective bromination of a pyridine ring. orgsyn.org

Alternatively, the synthesis can start from a pyridine derivative that already contains the bromine atom at the desired position. For example, starting with a 5-bromo-substituted 3-aminopyridine would lead to the formation of the 6-bromothiazolo[5,4-b]pyridine (B1524342) ring system directly upon cyclization.

Bromination StrategySubstrateReagent
Direct BrominationThiazolo[5,4-b]pyridineN-Bromosuccinimide (NBS)
Synthesis from Brominated Precursor5-Bromo-3-aminopyridine derivativeSubsequent thiourea formation and cyclization

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the formation of the key thiourea intermediates, reactions are often carried out under anhydrous conditions to prevent side reactions. The cyclization step can be influenced by the choice of acid or base catalyst and the reaction temperature. For instance, acid-catalyzed cyclizations may require heating, while base-induced cyclizations can sometimes proceed at room temperature. nih.govchemicalbook.com

In the bromination step, the choice of brominating agent and solvent is critical for regioselectivity and yield. The use of NBS often provides a milder and more selective alternative to liquid bromine. The reaction time and temperature must be carefully controlled to avoid over-bromination or decomposition of the product. Purification of the final product is typically achieved through recrystallization or column chromatography.

Modern and Eco-Friendly Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. For the synthesis of thiazolopyridines and their derivatives, microwave-assisted synthesis has emerged as a powerful tool.

Microwave-Assisted Synthesis in Thiazolopyridine Chemistry

Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve reaction yields for the synthesis of heterocyclic compounds, including thiazoles and fused pyridine systems. nih.govnih.govmdpi.com The Hantzsch thiazole synthesis, for example, can be significantly accelerated under microwave conditions. nih.gov Similarly, the domino alkylation-cyclization reaction to form 2-aminothiazoles is efficiently performed under microwave irradiation, with reactions completing in a matter of minutes. organic-chemistry.org

Synthetic StepConventional MethodMicrowave-Assisted MethodAdvantages of Microwave
Thiourea FormationHours of refluxMinutesReduced reaction time
Thiazole CyclizationProlonged heatingMinutesIncreased yield, shorter time nih.gov

Electrochemical Synthesis Pathways for Heterocyclic Compounds

Electrochemical synthesis is emerging as a powerful and green methodology in organic chemistry, offering an alternative to conventional methods that often require chemical oxidants or reductants. This technique utilizes electric current to drive chemical reactions, providing a high degree of control over the process. researchgate.net In the context of heterocyclic synthesis, electrochemistry can facilitate cyclization, condensation, and halogenation reactions under mild conditions. researchgate.net

A notable strategy involves the co-electrolysis of starting materials in an undivided cell, which simplifies the experimental setup. researchgate.net For instance, the synthesis of 3-bromoimidazo[1,2-a]pyridines has been successfully achieved directly from 2-aminopyridines and α-bromoketones without any external oxidant through a domino condensation/bromination sequence. researchgate.net This approach demonstrates the potential for direct C-H functionalization and halogenation in a single electrochemical step.

Another application is the decarboxylative arylation for creating C(sp²)-C(sp³) linkages, which has been used to synthesize unnatural amino acids bearing heteroaromatic rings. chemrxiv.org This method employs constant current electrolysis with a reticulated vitreous carbon cathode and a sacrificial magnesium anode, showcasing the ability of electrochemistry to forge challenging bonds. chemrxiv.org Although a direct electrochemical synthesis for this compound is not extensively detailed, these examples highlight the potential of applying electrochemical principles to its synthesis, possibly through the cyclization of suitably functionalized pyridine precursors.

Table 1: Examples of Electrochemical Synthesis Conditions for Heterocycles
Reaction TypeStarting MaterialsKey Reagents/ConditionsProduct TypeSource
Domino Condensation/Bromination2-Aminopyridines, α-BromoketonesUndivided cell, constant current, no external oxidant3-Bromoimidazo[1,2-a]pyridines researchgate.net
Decarboxylative ArylationAspartic/Glutamic Acid, Halogenated AromaticsNiCl₂·6H₂O, 2,2′-bipyridine, RVC cathode, Mg anodeUnnatural Amino Acids chemrxiv.org

Biocatalysis in the Synthesis of Thiazolopyridine Derivatives

Biocatalysis leverages the catalytic power of enzymes to perform chemical transformations with high selectivity and efficiency under mild, environmentally benign conditions. This approach is particularly valuable for the synthesis of complex molecules like pharmaceutical intermediates. While the direct biocatalytic synthesis of this compound is not prominently featured in recent literature, the principles of biocatalysis are broadly applicable to the synthesis of its precursors and derivatives.

Enzymes can be employed for various reactions, including asymmetric synthesis, regioselective functionalization, and the construction of heterocyclic rings. For example, the synthesis of novel 1,3-thiazole derivatives has been achieved through reactions involving α-haloketones, demonstrating the utility of catalysts in forming the thiazole ring. nih.gov The use of enzymes could offer pathways to chiral thiazolopyridine derivatives, which are often of great interest in drug discovery. The inherent specificity of enzymes can potentially be harnessed to control the regioselectivity of reactions, a common challenge in the synthesis of substituted heterocycles.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis, often facilitated by microwave irradiation, represents a significant advancement in green chemistry. researchgate.net These methods aim to reduce or eliminate the use of volatile organic solvents, thereby minimizing environmental impact and simplifying product work-up. researchgate.netrsc.org The advantages include shorter reaction times, higher yields, and operational simplicity. rsc.orgresearchgate.net

One-pot multicomponent reactions under solvent-free (fusion) conditions have been developed for the synthesis of 2-amino-3,5-dicyano-4-aryl-6-substituted aminopyridine derivatives. researchgate.net This approach demonstrates the feasibility of constructing highly functionalized pyridine rings without the need for solvents or catalysts. researchgate.net Similarly, the synthesis of fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines has been achieved via a solvent-free microwave-assisted reaction, highlighting the efficiency of this technique for constructing complex fused heterocyclic systems. researchgate.net This protocol offers mild reaction conditions, easy work-up, and good yields. researchgate.net Applying these principles to the synthesis of this compound could involve the solvent-free condensation of appropriate precursors to form the fused ring system, potentially accelerated by microwave energy.

Table 2: Comparison of Solvent-Free vs. Conventional Synthesis
MethodReaction TimeSolventYieldSource
Conventional Reflux (Ethanol)9 hoursEthanol30% researchgate.net
Solvent-Free Microwave Irradiation10 minutesNone41% researchgate.net

Catalytic Methods in Thiazolo[5,4-b]pyridine Construction

Catalysis plays a pivotal role in the efficient assembly and functionalization of the thiazolo[5,4-b]pyridine scaffold. dmed.org.uarsc.orgresearchgate.net Both metal-based and metal-free catalytic systems have been developed to facilitate the formation of this heterocyclic core and to introduce a wide range of substituents, enabling the creation of diverse chemical libraries for biological screening. dmed.org.uanih.govrsc.orgresearchgate.netresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation in modern organic synthesis. The bromine atom at the C6 position of this compound serves as a versatile handle for such transformations, allowing for late-stage diversification of the molecule.

The Suzuki cross-coupling reaction, which typically employs a palladium catalyst, is particularly well-suited for this purpose. researchgate.net This reaction couples the brominated thiazolopyridine with various aryl or heteroaryl boronic acids (or their esters) in the presence of a base. This method has been successfully used for the high-yielding synthesis of 6-aryl-2,4-diaminopyrimidines from their 6-chloro counterparts, demonstrating its effectiveness on halogenated nitrogen-containing heterocycles. researchgate.net The choice of catalyst, base, and solvent can be optimized to achieve high yields for a broad range of substrates. researchgate.net The application of Suzuki coupling to this compound would enable the synthesis of a vast array of 6-aryl derivatives, significantly expanding the chemical space around this core structure.

Table 3: Typical Conditions for Suzuki Cross-Coupling on Heterocycles
Halogenated HeterocycleCoupling PartnerCatalystBaseSolventSource
6-chloro-2,4-diaminopyrimidineAryl boronic acidsPd(PPh₃)₄Cs₂CO₃Dioxane researchgate.net

Metal-Free Catalysis Approaches for Heterocycle Assembly

In recent years, there has been a significant push towards developing metal-free catalytic systems to address the cost, toxicity, and sustainability concerns associated with transition metals. researchgate.netrsc.org These approaches often utilize organocatalysts or rely on reaction conditions that promote cyclization without the need for a metal catalyst.

Metal-free multicomponent reactions (MCRs) are particularly powerful for the efficient synthesis of N-heterocyclic frameworks. rsc.org These reactions allow for the construction of complex molecules in a single step from simple, readily available starting materials. For the thiazolo[5,4-b]pyridine system, a metal-free approach could involve a domino or cascade reaction sequence, such as a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. dmed.org.ua The synthesis of various nitrogen-containing heterocycles, including pyridines and quinolines, has been achieved using such transition-metal-free catalysts, highlighting the broad applicability of this strategy. researchgate.net Furthermore, microwave-mediated, catalyst-free methods have been developed for synthesizing related fused heterocycles like 1,2,4-triazolo[1,5-a]pyridines, suggesting that similar conditions could be explored for the construction of the thiazolo[5,4-b]pyridine ring system. mdpi.com

Reactivity and Derivatization Strategies of 2 Amino 6 Bromothiazolo 5,4 B Pyridine

Transformations at the Bromine Moiety

The bromine atom at the 6-position of the thiazolo[5,4-b]pyridine (B1319707) core is a versatile handle for introducing molecular diversity. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming new bonds at aryl halide positions. The electron-deficient nature of the pyridine (B92270) ring enhances the susceptibility of the C-Br bond to oxidative addition by palladium(0), facilitating a range of coupling reactions.

C-C Bond Formation: The Suzuki-Miyaura coupling is a prominent method for creating carbon-carbon bonds by reacting the bromo-scaffold with various aryl or vinyl boronic acids or esters. researchgate.net This reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or catalysts generated in situ from a Pd(II) source like Palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand. researchgate.net These transformations are instrumental in synthesizing biaryl and heteroaryl structures.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction couples the bromo-derivative with a wide array of primary or secondary amines in the presence of a palladium catalyst and a suitable base. This strategy is fundamental for accessing an extensive range of N-arylated derivatives.

C-O Bond Formation: Similarly, the Buchwald-Hartwig etherification enables the formation of carbon-oxygen bonds by coupling 2-Amino-6-bromothiazolo[5,4-b]pyridine with alcohols or phenols. This reaction provides a direct route to aryl ethers, which are significant substructures in many biologically active molecules.

The table below summarizes representative palladium-catalyzed cross-coupling reactions applicable to the bromine moiety.

Coupling ReactionCoupling PartnerBond FormedTypical Catalyst SystemResulting Structure
Suzuki-MiyauraR-B(OH)₂ (Boronic Acid)C-CPd(PPh₃)₄ or Pd(OAc)₂/Ligand6-Aryl/Vinyl-substituted thiazolo[5,4-b]pyridine
Buchwald-Hartwig AminationR¹R²NH (Amine)C-NPd₂(dba)₃/Ligand (e.g., BINAP)6-Amino-substituted thiazolo[5,4-b]pyridine
Buchwald-Hartwig EtherificationR-OH (Alcohol/Phenol)C-OPd(OAc)₂/Ligand6-Alkoxy/Aryloxy-substituted thiazolo[5,4-b]pyridine

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for replacing the bromine atom. The pyridine ring is inherently electron-deficient, which activates the positions ortho and para to the ring nitrogen for nucleophilic attack. youtube.comyoutube.com The bromine at the 6-position is para to the pyridine nitrogen, making it a potential site for SNAr reactions.

This transformation typically requires a strong nucleophile and may necessitate elevated temperatures. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the bromide leaving group is expelled. youtube.com While feasible, palladium-catalyzed methods are often preferred for their broader substrate scope and milder reaction conditions. However, for specific strong nucleophiles like alkoxides or thiolates, SNAr can be an effective strategy.

Functionalization of the 2-Amino Group

The exocyclic 2-amino group is a key nucleophilic center on the thiazolo[5,4-b]pyridine scaffold, readily undergoing reactions such as acylation, alkylation, and diazotization. nih.gov

The primary amino group can be easily acylated using acyl halides or anhydrides in the presence of a base to form the corresponding amides. nih.gov This transformation is useful for introducing a variety of carbonyl-containing substituents. Alkylation of the amino group can be achieved with alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary and tertiary amine derivatives.

The table below outlines common functionalization strategies for the 2-amino group.

Reaction TypeReagentFunctional Group IntroducedProduct Class
AcylationAcyl Chloride (RCOCl)Amide (-NHCOR)N-(6-bromothiazolo[5,4-b]pyridin-2-yl)amide
AlkylationAlkyl Halide (R-X)Alkylamine (-NHR, -NR₂)N-Alkyl-6-bromothiazolo[5,4-b]pyridin-2-amine
Reductive AminationAldehyde/Ketone (RCHO/RCOR')Secondary/Tertiary AmineN-Alkyl-6-bromothiazolo[5,4-b]pyridin-2-amine

The 2-amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be used to introduce a wide range of functional groups through Sandmeyer-type reactions. For example, the diazonium group can be replaced by halides, a cyano group, or a hydroxyl group. Furthermore, in a deamination reaction, the diazonium group can be replaced with a hydrogen atom, yielding the 6-bromothiazolo[5,4-b]pyridine (B1524342) scaffold. dmed.org.ua

Modifications of the Thiazole (B1198619) and Pyridine Rings

Direct modification of the C-H bonds of the thiazole and pyridine rings is more challenging but can be achieved under specific conditions. The electron-deficient character of the pyridine ring makes it resistant to classical electrophilic aromatic substitution. However, palladium-catalyzed C-H activation has emerged as a powerful tool for functionalizing such heterocycles. nih.govnih.gov This approach can enable direct arylation or alkylation at specific positions on the pyridine ring, although regioselectivity can be a challenge.

The thiazole ring, being more electron-rich than the pyridine ring, could potentially undergo electrophilic substitution, though the directing effects of the fused pyridine and the amino group would influence the position of attack. nih.gov The development of synthetic protocols for building the thiazolopyridine core often involves the annulation of a thiazole ring onto a pre-functionalized pyridine or vice versa, which provides a route to derivatives with substitution on the heterocyclic rings. dmed.org.uaresearchgate.netresearchgate.net

Directed Ortho Metalation and Electrophilic Functionalization

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG), typically a Lewis basic heteroatom-containing functionality, which coordinates to an organolithium base. wikipedia.orgbaranlab.org This coordination positions the base to deprotonate the nearest (ortho) C-H bond, creating a stabilized organolithium intermediate that can then react with a wide range of electrophiles. harvard.edu

For this compound, several heteroatoms can potentially act as directing groups. The primary amino group at the C2 position, the pyridine nitrogen at N4, and the thiazole nitrogen at N3 all possess Lewis basic characteristics capable of directing metalation. The relative directing ability of these groups, along with steric and electronic factors, will determine the site of deprotonation. harvard.edu

Based on established principles of DoM in pyridine systems, the pyridine ring nitrogen (N4) is a potent directing group. It strongly acidifies the C7 proton, making this position the most probable site for lithiation when treated with a strong base like n-butyllithium or lithium diisopropylamide (LDA). The resulting 7-lithio-2-amino-6-bromothiazolo[5,4-b]pyridine intermediate is a versatile nucleophile. Subsequent quenching with various electrophiles allows for the introduction of diverse functional groups at the C7 position, a site not easily accessible through classical electrophilic aromatic substitution.

The table below outlines potential functionalizations of the scaffold via this proposed DoM pathway.

Table 1: Potential C7-Functionalization of this compound via Directed Ortho Metalation

Electrophile Reagent Example Resulting Functional Group at C7
Alkyl Halides Iodomethane (CH₃I) Methyl (-CH₃)
Aldehydes/Ketones Acetone ((CH₃)₂CO) Hydroxypropyl (-C(OH)(CH₃)₂)
Carbon Dioxide CO₂ (gas) Carboxylic Acid (-COOH)
Disulfides Dimethyl disulfide (CH₃SSCH₃) Methylthio (-SCH₃)
Silyl Halides Trimethylsilyl chloride ((CH₃)₃SiCl) Trimethylsilyl (-Si(CH₃)₃)

This strategy provides a clear and efficient route to novel analogues with tailored properties, enabling extensive structure-activity relationship (SAR) studies.

Bioisosteric Replacement and Morphing Strategies for Core Modification

Bioisosteric replacement is a fundamental strategy in drug design used to modify a lead compound's properties—such as potency, selectivity, metabolic stability, and bioavailability—by substituting one atom or group with another that has similar steric, electronic, or physicochemical characteristics. nih.gov This approach can be applied to the this compound core to explore new chemical space and optimize biological activity.

Substituent-Level Bioisosterism:

The key points for modification on the this compound scaffold are the C6-bromo and C2-amino substituents.

C6-Position: The bromine atom can be replaced with other halogens (F, Cl) or classical bioisosteres like methyl (-CH₃), trifluoromethyl (-CF₃), or cyano (-CN) groups. These substitutions can modulate the compound's lipophilicity, electronic nature, and metabolic stability. Furthermore, the bromine atom serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino moieties. nih.gov

C2-Position: The 2-amino group is a critical hydrogen bond donor and a potential point for metabolic modification. It can be replaced with other groups like a hydroxyl (-OH), methylamino (-NHCH₃), or small heterocycles that can mimic its hydrogen bonding capabilities. Such modifications can influence target binding affinity and selectivity.

Core Morphing Strategies:

Core morphing, a more advanced form of bioisosteric replacement, involves altering the central heterocyclic scaffold while aiming to retain the essential pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with significantly different ADME (absorption, distribution, metabolism, and excretion) profiles. For the thiazolo[5,4-b]pyridine core, several morphing strategies can be envisioned:

Isomer Rearrangement: The core can be morphed into isomeric fused systems like isothiazolo[5,4-b]pyridine (B1251151) or isothiazolo[4,5-c]pyridine. researchgate.netresearchgate.net These subtle changes in heteroatom positioning can drastically alter the molecule's three-dimensional shape and electronic distribution, leading to different biological activities.

Ring System Alteration: The thiazole ring could be replaced with other five-membered heterocycles such as pyrazole, oxazole, or imidazole. Similarly, the pyridine ring could be exchanged for another six-membered heterocycle like a pyrimidine (B1678525) or pyridazine. These changes create fundamentally new core structures while potentially preserving key binding interactions. For instance, aminothiazole and aminopyridine moieties are known bioactive components that can be conjugated to form new chemical entities. nih.gov

The table below provides examples of potential modifications based on these strategies.

Table 2: Bioisosteric Replacement and Core Morphing Strategies

Modification Type Original Fragment Potential Bioisosteric Replacement / Morphed Core
C6-Substituent -Br -Cl, -F, -CN, -CF₃, -Aryl
C2-Substituent -NH₂ -OH, -NHCH₃, -N(CH₃)₂
Core Scaffold Thiazolo[5,4-b]pyridine Isothiazolo[5,4-b]pyridine, Pyrazolo[4,3-c]pyridine researchgate.net

Through these rational design strategies, the this compound scaffold can be systematically modified to generate libraries of new compounds for screening and development in various scientific fields.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 6 Bromothiazolo 5,4 B Pyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer primary insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Amino-6-bromothiazolo[5,4-b]pyridine is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the amine (-NH₂) protons. Based on analyses of analogous thiazolo[5,4-b]pyridine (B1319707) derivatives, the aromatic protons are anticipated to appear as doublets in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the fused heterocyclic system. The protons of the amino group are expected to produce a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. For a related compound, 7-morpholinothiazolo[5,4-b]pyridin-2-amine, the aromatic protons were observed at δ 7.89 (d, J = 5.5 Hz) and δ 6.65 (d, J = 5.6 Hz), with the amine protons appearing as a singlet at δ 7.55. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would be expected to show six distinct signals corresponding to the six carbon atoms of the thiazolo[5,4-b]pyridine core. The carbon atoms of the pyridine ring and the thiazole (B1198619) ring will resonate at different chemical shifts due to the varying electronic environments. Carbons attached to heteroatoms (N, S, Br) will be significantly deshielded and appear further downfield. In a study of similar thiazolo[5,4-b]pyridine derivatives, the carbon signals for the core structure were observed in the range of δ 107.0 to 162.1 ppm. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogues

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H5~ 8.0 - 8.5 (d)-
H7~ 7.0 - 7.5 (d)-
NH₂Variable (br s)-
C2-~ 160 - 165
C3a-~ 145 - 150
C5-~ 140 - 145
C6-~ 110 - 115
C7-~ 130 - 135
C7a-~ 150 - 155

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of the two pyridine protons would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the carbon signals for the protonated carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): While more commonly used for determining stereochemistry in larger molecules, NOESY can also provide through-space correlations that can help to confirm spatial proximities of atoms, although for a planar molecule like this, its utility is more limited to confirming assignments.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound (C₆H₄BrN₃S), the expected exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Studies on related thiazolo[5,4-b]pyridine derivatives have successfully used HRMS (ESI) to confirm their elemental compositions. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic techniques provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C=N stretching of the heterocyclic rings, and C-Br stretching. In studies of similar structures, N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹, while aromatic C-H stretching appears around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic system are expected in the 1500-1650 cm⁻¹ region. nih.gov

Interactive Data Table: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3100 - 3400
Aromatic C-H Stretch3000 - 3100
C=N / C=C Stretch1500 - 1650
C-N Stretch1250 - 1350
C-Br Stretch500 - 600

Electronic Transitions and Absorption Properties by UV-Vis Spectroscopy

The electronic absorption properties of this compound, a fused heterocyclic system, are governed by the electronic transitions within its chromophoric structure. The molecule comprises a pyridine ring fused to a thiazole ring, forming a conjugated system that includes nitrogen and sulfur heteroatoms with non-bonding electron pairs, as well as an amino auxochrome and a bromo substituent. These features give rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum.

The principal electronic transitions expected for this class of compounds are π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These transitions are typically of high intensity (high molar absorptivity, ε) and are responsible for the main absorption bands. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or sulfur atoms, to a π* antibonding orbital.

While specific experimental data for this compound is not extensively reported, analysis of analogous structures, such as other thiazolopyridine and aminopyridine derivatives, provides insight into its expected absorption profile. tandfonline.comsciforum.net For instance, studies on similar fused heterocyclic systems like furo[2,3-b]pyridine (B1315467) derivatives show characteristic absorption bands in the 250 to 390 nm region, which are attributed to both π → π* and n → π* transitions. researchgate.net The presence of the amino group (-NH2) as a powerful electron-donating group is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted thiazolo[5,4-b]pyridine core. Conversely, the bromo group may induce further shifts in the absorption bands.

The solvatochromic behavior, or the effect of solvent polarity on the absorption spectra, can also be significant. For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic shift, whereas for n → π* transitions, a hypsochromic (blue) shift is often observed.

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionRelative Intensity
π → ππ (aromatic system) → π250–390 nmHigh
n → πn (N, S lone pairs) → π>300 nmLow to Moderate

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure of this compound is not publicly available in the surveyed literature, data from a closely related analogue, 2-(methylthio)thiazolo[5,4-b]pyridine , offers significant insight into the likely solid-state conformation of the thiazolo[5,4-b]pyridine core. researchgate.net The crystallographic analysis of this analogue reveals the planarity of the fused ring system and the specific arrangement of molecules within the unit cell.

Table 2: Crystallographic Data for the Analogue 2-(methylthio)thiazolo[5,4-b]pyridine

ParameterValue
Chemical FormulaC₇H₆N₂S₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.9698(13)
b (Å)10.634(3)
c (Å)15.259(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)806.4
Z (Formula units/cell)4
Temperature (K)296
Source: Ren et al., Z. Kristallogr. NCS

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Bromothiazolo 5,4 B Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. Through DFT, various properties of 2-Amino-6-bromothiazolo[5,4-b]pyridine can be predicted, including its geometry, orbital energies, and sites of chemical reactivity. These studies are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher, to solve the Schrödinger equation approximately.

Optimized Geometries and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is also essential, especially if the molecule has rotatable bonds, to identify the most stable conformer or to understand the energy barriers between different conformations. While the fused ring system of this compound is largely rigid, rotation of the amino group can be examined. Theoretical calculations for related aminothiazole and aminopyridine derivatives have established the reliability of DFT methods in predicting geometric parameters that are often in good agreement with experimental data from X-ray crystallography researchgate.netnih.gov.

Below is an illustrative data table of calculated geometric parameters for a related compound, 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine, demonstrating the type of data obtained from DFT optimizations .

ParameterBond Length (Å) / Bond Angle (°)
C-S (thiazole)1.76
C-N (thiazole)1.32
C=N (thiazole)1.38
C-C (pyridine)1.39
C-N (pyridine)1.34
N-C-S (thiazole)110.5
C-N-C (pyridine)117.2

Note: The data presented is for a similar class of compound and is for illustrative purposes only.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Intramolecular Charge Transfer

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability; a smaller gap suggests higher reactivity nih.gov.

For this compound, the HOMO is expected to be localized on the electron-rich amino group and the thiazole (B1198619) ring, while the LUMO would likely be distributed over the electron-deficient pyridine (B92270) ring. The energy difference between these orbitals dictates the electronic transitions and can be correlated with the molecule's UV-visible absorption spectrum. Analysis of these orbitals can also reveal the potential for intramolecular charge transfer (ICT), where electronic density moves from the donor part (amino group) to the acceptor part (pyridyl ring) upon electronic excitation scirp.orgcore.ac.uk.

The following table provides representative HOMO, LUMO, and energy gap values for a similar compound, 2-amino-5-bromo-4-methylpyridine, calculated at the B3LYP/6-311++G(d,p) level, to illustrate the outputs of such an analysis researchgate.net.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (Egap)5.3

Note: This data is for an analogous compound and serves as an example of the parameters derived from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack thaiscience.info.

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine and thiazole rings and the amino group, indicating these are sites for electrophilic interaction or hydrogen bonding. The hydrogen atoms of the amino group would exhibit positive potential, making them potential hydrogen bond donors nih.gov. This information is crucial for predicting non-covalent interactions with biological targets like proteins or nucleic acids.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the surrounding environment, such as a solvent nih.govmdpi.com. By simulating the movements of atoms and molecules over a period, MD can reveal how this compound behaves in a physiological context.

MD simulations can be used to explore the conformational landscape of the molecule in solution, identifying preferred shapes and the transitions between them. For a molecule intended for biological applications, understanding its flexibility is key to predicting how it might adapt its shape to fit into a binding site. Studies on similar heterocyclic systems have used MD to understand the stability of ligand-receptor complexes nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at finding a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.

Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) that are necessary for biological activity.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) for Activity Prediction

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the relationship between the 3D properties of a molecule and its biological activity nih.gov.

To perform a 3D-QSAR study on a series of this compound derivatives, one would first need a dataset of compounds with measured biological activity (e.g., inhibitory concentrations). The molecules are then aligned based on a common scaffold.

CoMFA calculates the steric (shape) and electrostatic fields around each molecule in the dataset. It then uses statistical methods, such as Partial Least Squares (PLS), to correlate variations in these fields with changes in biological activity. The results are often visualized as 3D contour maps, indicating regions where, for example, bulky groups or positive charges would increase or decrease activity.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship . QSAR studies on similar thiazole derivatives have successfully identified key structural features for their biological activity, guiding the design of more potent compounds dmed.org.uaphyschemres.org.

A hypothetical CoMSIA results table for a series of thiazolopyridine derivatives might look like the following, indicating the contribution of different fields to the QSAR model.

FieldContribution (%)
Steric25
Electrostatic30
Hydrophobic20
H-Bond Donor15
H-Bond Acceptor10

Note: This table is a hypothetical representation to illustrate the output of a CoMSIA study.

Ligand-Based and Structure-Based Pharmacophore Development

Pharmacophore modeling is a cornerstone in modern drug design, enabling the identification of essential structural features required for a molecule to interact with a specific biological target. The thiazolo[5,4-b]pyridine (B1319707) core is frequently utilized in such design strategies, including pharmacophore splicing, where structural motifs from different known inhibitors are combined to create novel, potent molecules. nih.gov

In the development of phosphoinositide 3-kinase (PI3K) inhibitors, for instance, a new structural template was designed by splicing pharmacophoric elements from known inhibitor classes. nih.gov Specifically, features from morpholinyl heterocyclic inhibitors and 2-methoxyl pyridine-containing inhibitors were integrated onto the thiazolo[5,4-b]pyridine scaffold. nih.gov This approach led to the creation of a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines with high inhibitory activity. nih.gov While a specific pharmacophore model for the this compound intermediate itself is not typically developed, the computational models generated for its more complex and potent derivatives underscore the importance of the fused heterocyclic core in establishing the necessary geometry and electronic properties for target binding. The replacement of other scaffolds, like benzothiazole (B30560), with thiazolo[5,4-b]pyridine has been shown to improve activity against certain cancer cell lines, further highlighting the favorable characteristics of this core structure. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. actascientific.comnih.gov This method is instrumental in understanding the binding mechanisms and structure-activity relationships of novel compounds. Docking studies have been successfully employed to investigate the interactions of derivatives synthesized from the this compound core.

Molecular docking studies on a series of thiazolo[5,4-b]pyridine derivatives have provided detailed predictions of their binding modes within the ATP binding pocket of PI3Kα kinase. nih.gov One representative compound, 19a (see table of compounds), which is synthesized from a 6-bromo-thiazolo[5,4-b]pyridine intermediate, was shown to fit well into this pocket. nih.gov The docking pose revealed that the core scaffold orients itself to engage with key residues essential for kinase inhibition. nih.gov

The predicted binding mode is supported by the potent inhibitory activity observed for these compounds. The structure-activity relationship (SAR) studies demonstrated that the 2-pyridyl group attached to the thiazolo[5,4-b]pyridine was a key structural unit for PI3Kα inhibitory potency, as its replacement with a phenyl group led to a significant drop in activity. nih.gov Furthermore, the sulfonamide functionality on the appended aryl ring was also identified as a critical structural feature for potent inhibition. nih.gov

Table 1: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives Against PI3K Isoforms nih.gov

Compound Substituent PI3Kα IC₅₀ (nM)
19a 2,4-difluorophenyl sulfonamide 3.6
19b 2-chloro-4-fluorophenyl sulfonamide 4.6

| 19c | 5-chlorothiophene-2-sulfonamide (B1586055) | 8.0 |

This table is based on data presented for derivatives of the thiazolo[5,4-b]pyridine scaffold.

The docking analysis of compound 19a within the PI3Kα active site elucidated the specific molecular interactions responsible for its high binding affinity. nih.gov These interactions are crucial for the stabilization of the ligand-protein complex.

The core 2-pyridyl thiazolo[5,4-b]pyridine scaffold plays a direct role in anchoring the molecule within the binding site. It was predicted to form a key hydrogen bond with the backbone of residue Val851 located in the hinge region of the kinase. nih.gov This interaction is a hallmark of many ATP-competitive kinase inhibitors. Additionally, the scaffold participates in a water-mediated hydrogen bond network, forming a bridge with residues Tyr836 and Asp810. nih.gov

While the core scaffold establishes these foundational interactions, other parts of the molecule, added via chemical synthesis starting from the this compound intermediate, contribute further to the binding affinity. A significant hydrogen bond was observed between the appended sulfonamide group of compound 19a and the side chain of Lys802. nih.gov This network of interactions collectively accounts for the potent PI3K inhibitory activity of these thiazolo[5,4-b]pyridine analogues. nih.gov

Table 2: Key Intermolecular Interactions of Compound 19a with PI3Kα nih.gov

Interacting Ligand Moiety Protein Residue Type of Interaction
Thiazolo[5,4-b]pyridine Scaffold Val851 (Hinge Region) Hydrogen Bond
Thiazolo[5,4-b]pyridine Scaffold Tyr836, Asp810 Water-mediated Hydrogen Bond

This table summarizes the predicted interactions from the molecular docking study of a representative derivative.

Table 3: List of Mentioned Compounds

Compound Name Other Names/Derivatives
This compound 6-Bromo- echemhub.commdpi.comthiazolo[5,4-b]pyridin-2-amine
Compound 19a A 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine with a 2,4-difluorophenyl sulfonamide group
Compound 19b A 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine with a 2-chloro-4-fluorophenyl sulfonamide group

Structure Activity Relationship Sar Studies and Mechanism of Action in Biological Systems

General Structure-Activity Correlations within the Thiazolo[5,4-b]pyridine (B1319707) Scaffold

The thiazolo[5,4-b]pyridine nucleus is a bicyclic heterocyclic system that offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. researchgate.net SAR explorations have revealed key structural features that govern the biological activities of its derivatives.

For Kinase Inhibition: The nature of the substituent on the 2-amino group is crucial for kinase inhibitory activity.

Aromatic and Heterocyclic Groups: Attaching aromatic or heterocyclic rings, such as a pyridyl group, at this position has proven to be a necessary moiety for potent phosphoinositide 3-kinase (PI3K) inhibition. nih.gov For instance, replacing a pyridyl group with a phenyl group resulted in a significant decrease in PI3Kα inhibitory activity (IC₅₀ = 501 nM). nih.govmdpi.com

Amide and Urea (B33335) Linkages: The introduction of an amide or urea linkage at the 2-position, connecting to various substituted phenyl rings, is a common strategy in the design of c-KIT inhibitors. The presence of polar groups on the para-position of a phenyl amide was found to improve activity. mdpi.com Furthermore, substituting the 2-amino group with an acetyl group also enhanced antiproliferative activity against c-KIT-dependent cancer cell lines. mdpi.com

Sulfonamide Functionality: In the context of PI3K inhibitors, a sulfonamide group attached via a phenyl ring to the 2-amino position was identified as a key structural unit. Derivatives featuring 2-chloro-4-fluorophenyl sulfonamide or 5-chlorothiophene-2-sulfonamide (B1586055) demonstrated potent inhibitory activity in the nanomolar range. nih.govresearchgate.net

The pyridine (B92270) portion of the scaffold provides another key site for modification, with substitutions significantly impacting target specificity and potency. The 6-position, often occupied by a bromine atom in the parent compound, is a common site for introducing diversity via cross-coupling reactions.

Kinase Inhibitors: For inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), the 6-position is a critical point for modification. A series of derivatives were synthesized where the bromine was replaced with various groups using the Suzuki cross-coupling reaction. nih.gov

Introduction of a 2-aminopyrimidin-5-yl group at the 6-position yielded compounds with remarkable potency against non-small cell lung cancer cell lines. nih.gov

The combination of modifications at both the 2- and 6-positions is a key strategy. For example, a lead compound featured a 2,5-difluorobenzenesulfonamide (B47507) attached to a 2-methylphenyl group at the 2-position and a 2-aminopyrimidin-5-yl group at the 6-position, resulting in IC₅₀ values as low as 0.010 μM against the HCC827 cell line. nih.gov

DNA Gyrase B Inhibitors: In the development of antitubercular agents, modifications on the pyridine ring, including at the 5- and 6-positions, were explored to optimize activity and physicochemical properties. The introduction of specific side chains at the C-5 position and various heterocycles at the C-6 position led to potent compounds with IC₅₀ values of ≤1 nM against the target enzyme. researchgate.net

While substitutions on the appended amino and pyridine rings are more common, modifications to the core thiazole (B1198619) ring itself, or its replacement with an isostere, can profoundly affect biological activity.

Isosteric Replacement: The replacement of the thiazole ring with an isothiazole (B42339) ring, creating an isothiazolo[5,4-b]pyridine (B1251151) backbone, proved to be a promising scaffold for developing potent necroptosis inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov This modification led to compounds that could effectively block necroptosis in both human and mouse cells with EC₅₀ values in the low nanomolar range (1-5 nM). nih.gov This demonstrates that altering the arrangement of heteroatoms within the five-membered ring can shift the therapeutic target and improve potency.

Target-Specific SAR Investigations and Binding Modes

The thiazolo[5,4-b]pyridine scaffold has been successfully employed to generate inhibitors for a diverse set of protein and enzyme targets.

This scaffold is particularly prominent in the discovery of kinase inhibitors, where it often mimics the hinge-binding interactions of ATP. researchgate.net

PI3K Inhibitors:

SAR: A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were developed as potent PI3K inhibitors. mdpi.com The pyridyl group at the 2-position was found to be essential for high potency. nih.gov The sulfonamide functionality was also critical, with substitutions like 2-chloro-4-fluorophenyl or 5-chlorothiophene-2-sulfonamide yielding nanomolar IC₅₀ values. nih.gov A representative compound, 19a , showed potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ with IC₅₀ values of 3.6 nM, 1.8 nM, and 2.5 nM, respectively, but was about 10-fold less active against PI3Kβ. mdpi.comresearchgate.net

Binding Mode: Molecular docking studies revealed that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits into the ATP binding pocket of PI3Kα. It forms a key hydrogen bond with the Val851 residue in the hinge region. nih.govmdpi.com Additionally, the sulfonamide group forms another hydrogen bond with Lys802, anchoring the inhibitor in the active site. nih.govmdpi.com

Table 1: SAR of Thiazolo[5,4-b]pyridine Derivatives as PI3Kα Inhibitors

c-KIT Inhibitors:

SAR: Thiazolo[5,4-b]pyridine derivatives have been developed to overcome resistance to existing c-KIT inhibitors like imatinib. nih.gov SAR studies on a series of 31 novel derivatives identified compound 6r as a potent inhibitor of both wild-type and imatinib-resistant c-KIT mutants (V560G/D816V). nih.govresearchgate.net The core scaffold was deemed important for activity, and the introduction of an acetyl group on the 2-amino position was shown to improve antiproliferative effects. mdpi.com

Binding Mode: Docking models predict that these inhibitors bind to the ATP-binding pocket of c-KIT. Potent compounds like 6r and 7c establish hydrogen bonds with the backbone of Cys673 in the hinge region and with residues such as Glu640 and Asp810. mdpi.comresearchgate.net The thiazolo[5,4-b]pyridine core itself engages in hydrophobic interactions with residues including Leu799, Val603, and Ala621. mdpi.com

Table 2: Antiproliferative Activity of Thiazolo[5,4-b]pyridine Derivatives in c-KIT-driven Cancer Cells

RIPK1, ITK, BCR-ABL, RAF, VEGFR2 Inhibitors: The thiazolo[5,4-b]pyridine scaffold has been identified as a viable starting point for inhibitors of several other kinases, including ITK, BCR-ABL, RAF, and VEGFR2. researchgate.net For VEGFR2, the presence of electron-withdrawing groups on a phenyl ring attached to the thiazole core was found to be beneficial for inhibitory activity. mdpi.com Dual c-Met/VEGFR-2 inhibitors have also been developed from related scaffolds. frontiersin.org

The thiazolo[5,4-b]pyridine framework has been used to develop novel antitubercular agents that act by inhibiting the ATPase activity of DNA Gyrase B (GyrB), an essential enzyme for bacterial DNA replication. nih.govresearchgate.netactascientific.com

SAR: A pharmacophore-based approach led to the discovery of thiazolopyridine ureas as potent GyrB inhibitors. researchgate.net Optimization of this series focused on introducing side chains at the C-5 position of the pyridine ring and different heterocycles at the C-6 position. researchgate.net This strategy yielded compounds with potent enzymatic inhibition (IC₅₀ ≤1 nM) and excellent activity against Mycobacterium tuberculosis (MIC ≤0.1 µM). researchgate.net Later work focused on thiazolopyridone ureas, designed to create hydrophobic interactions within the ribose pocket of the ATP binding site of GyrB. researchgate.net

Binding Mode: Co-crystallization of representative compounds with Streptococcus pneumoniae ParE (a homolog of GyrB) confirmed the binding mode predicted by homology models. researchgate.net The inhibitors occupy the ATP-binding site, with the urea moiety and thiazolopyridine core forming key interactions. The substituents at the C-5 position were shown to access a ribose/solvent pocket, contributing to the high potency. researchgate.net

Leukotriene A4 Hydrolase (LTA4H) Inhibitors

Leukotriene A4 hydrolase (LTA4H) is a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). Consequently, inhibitors of LTA4H are of significant interest as potential anti-inflammatory agents. Research into LTA4H inhibitors has identified several classes of compounds, and while direct studies on 2-Amino-6-bromothiazolo[5,4-b]pyridine are not prominent, related structures containing thiazole moieties have been investigated. For instance, fragment-based screening has identified aminothiazole derivatives as binding within the active site of LTA4H. These fragments were found to occupy the L-shaped substrate cavity of the enzyme, displacing conserved water molecules and forming hydrogen bonds with residues such as the carbonyl oxygen of Phe362. While these findings establish the potential of the aminothiazole core to interact with LTA4H, comprehensive SAR studies detailing the impact of substitutions on the thiazolo[5,4-b]pyridine ring system for this specific target are not yet extensively documented. General findings for other classes of LTA4H inhibitors suggest that moieties capable of chelating the active site zinc ion are often key for potent inhibition. However, non-chelating inhibitors have also been developed, indicating that specific hydrophobic and hydrogen bonding interactions can also confer significant inhibitory activity.

Other Identified Biological Targets (e.g., S1p1/S1p5, H3 receptor, glucokinase)

Derivatives of the thiazolo[5,4-b]pyridine scaffold have shown significant activity at other important biological targets, most notably as sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) agonists. The compound AMG 369, which features a substituted thiazolo[5,4-b]pyridine core, is a potent dual S1P1/S1P5 agonist with significantly lower activity at the S1P3 receptor, a desirable selectivity profile to avoid potential cardiovascular side effects. nih.govnih.gov

SAR studies on this series of compounds revealed that the thiazolo[5,4-b]pyridine core offered advantages over a benzothiazole (B30560) core in terms of physicochemical properties. The potency of these agonists was found to be highly dependent on the substituents at the 5-position of the thiazolo[5,4-b]pyridine ring. The introduction of small lipophilic groups at the benzylic position of the substituent attached to the core was shown to improve S1P1 potency. nih.gov For example, the addition of a cyclopropyl (B3062369) group led to derivatives with single-digit nanomolar S1P1 potency. nih.gov

CompoundXYZhS1P1 RI EC50, μM (% efficacy)hS1P3 Ca2+ EC50, μM (% efficacy)
3a CHCHCH0.041 (102)1.21 (24)
3b NCHCH>[highest concentration tested]>[highest concentration tested]
4d CHNCH0.048 (92)2.45 (12)
5a CHNCH0.009 (100)4.89 (6)
5d (AMG 369) CHNCH0.006 (98)>10 (0)

Data adapted from ACS Med Chem Lett. 2010;2(2):107-12. nih.gov

There is currently a lack of significant research linking this compound or its close derivatives to activity as H3 receptor antagonists or glucokinase activators in the public domain.

Elucidation of Molecular Mechanisms and Pharmacophoric Features

The molecular mechanisms underlying the activity of thiazolo[5,4-b]pyridine derivatives have been elucidated through structural biology and computational modeling, particularly in the context of kinase inhibition.

Role of Hinge-Binding Motifs and ATP-Binding Site Interactions

Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). Molecular docking studies of these compounds within the ATP-binding pocket of PI3Kα have revealed key interactions that are crucial for their inhibitory activity. nih.gov

The thiazolo[5,4-b]pyridine scaffold itself plays a central role in anchoring the inhibitor to the hinge region of the kinase. Specifically, the nitrogen atom at position 4 of the pyridine ring has been shown to form a critical hydrogen bond with the backbone amide of Valine 851 in the hinge region of PI3Kα. nih.gov This interaction is a common feature of many kinase inhibitors and is essential for high-affinity binding.

Further interactions within the ATP-binding site are dictated by the substituents on the thiazolo[5,4-b]pyridine core. For instance, a 2-pyridyl substituent can also engage in hydrogen bonding, while other appended groups can form interactions with various residues in the binding pocket, such as a sulfonamide group forming a hydrogen bond with Lysine 802. nih.gov The binding mode of the thiazolo[5,4-b]pyridine scaffold can, however, vary depending on the target kinase. For example, in inhibitors of the c-KIT kinase, it has been suggested that the 1-nitrogen and the 2-amino group of the scaffold can form hydrogen bonding contacts with the hinge region. mdpi.com

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Key Hinge Interaction
19a 3.6341.62.9Hydrogen bond with Val851
19b 6.5---Hydrogen bond with Val851
19c 8.2---Hydrogen bond with Val851

Data adapted from Molecules. 2020 Oct; 25(19): 4586. nih.gov

Identification of Minimum Pharmacophores for Activity

Based on the available SAR data, a general pharmacophore for the biological activity of thiazolo[5,4-b]pyridine derivatives can be proposed. For kinase inhibitory activity, the minimum pharmacophore appears to be the core scaffold itself, which provides the necessary geometry and hydrogen bond acceptors/donors to interact with the kinase hinge region. nih.gov The 2-amino group is a common feature in many active derivatives and likely contributes to the binding affinity and selectivity.

For activity as S1P1/S1P5 agonists, the pharmacophore is more complex. It consists of the central thiazolo[5,4-b]pyridine core, a lipophilic tail (often an aryl or cycloalkyl group) at the 5-position which is crucial for potency, and a polar head group (such as a carboxylic acid) separated from the core by a linker. nih.gov The specific nature and orientation of these three components are critical for achieving high potency and selectivity. The rigidity and conformational preference of the linker and the lipophilic tail, as seen in AMG 369, can also play a significant role in optimizing receptor engagement. nih.gov

Therapeutic Potential and Translational Research Applications

Anticancer Activities and Efficacy Studies

The thiazolo[5,4-b]pyridine (B1319707) framework is a cornerstone in the development of novel anticancer agents. Its derivatives have shown promise in targeting specific cancer cell lines and, crucially, in overcoming mechanisms of drug resistance that plague current cancer therapies.

Derivatives of the core structure have demonstrated significant cytotoxic activity against various human cancer cell lines. For instance, novel 2-oxo-pyridine and 1′H-spiro-pyridine derivatives have been evaluated for their antiproliferative effects against hepatocellular carcinoma (HepG-2) and colon cancer (Caco-2) cell lines. nih.gov Certain spiro-pyridine derivatives showed promising results, with IC50 values against Caco-2 cells ranging from 7.83 ± 0.50 to 13.61 ± 1.20 μM. nih.gov Similarly, other studies have reported that newly synthesized pyridine (B92270) derivatives exhibit slight to high cytotoxic activities against HepG2 and Caco-2 cells. nih.gov

In the context of hematological malignancies, thiazolo[5,4-b]pyridine derivatives have been specifically identified as potent inhibitors of c-KIT, a receptor tyrosine kinase. This inhibitory action leads to the suppression of proliferation in mast cell leukemia cells (HMC1.2) and gastrointestinal stromal tumor cells (GIST-T1). researchgate.netnih.gov The inhibition of c-KIT and its downstream signaling pathways has been demonstrated in both GIST-T1 and HMC1.2 cells. researchgate.net Furthermore, hybrids of 1,2,3-triazole and dipyridothiazine have shown very promising anticancer action against colorectal carcinoma Caco-2 cell lines, with IC50 values as low as 0.25 µM. mdpi.com

Table 1: Anticancer Activity of Selected Pyridine and Thiazolopyridine Derivatives

Compound Class Cell Line Activity (IC₅₀) Reference
Spiro-pyridine derivatives Caco-2 (Colon) 7.83 ± 0.50 µM nih.gov
Spiro-pyridine derivatives HepG-2 (Liver) < 10 µM nih.gov
1,2,3-triazole-dipyridothiazine hybrid Caco-2 (Colon) 0.25 µM mdpi.com
Thiazolo[5,4-b]pyridine derivatives HMC1.2 (Mast Cell Leukemia) Proliferation suppression researchgate.netnih.gov
Thiazolo[5,4-b]pyridine derivatives GIST-T1 (Gastrointestinal) Proliferation suppression researchgate.netnih.gov

A significant challenge in cancer treatment is the development of resistance to targeted therapies like imatinib, particularly in GISTs. mdpi.com Thiazolo[5,4-b]pyridine derivatives have been specifically designed and synthesized to overcome this resistance. researchgate.netnih.gov Research has led to the identification of novel c-KIT inhibitors from this chemical class that are effective against imatinib-resistant mutations. researchgate.netnih.gov

One derivative, designated as compound 6r in a study, was found to be potent against the c-KIT V560G/D816V double mutant, which is resistant to imatinib. researchgate.netnih.gov This compound demonstrated higher differential cytotoxicity on cells expressing the c-KIT D816V mutation compared to the standard drug sunitinib. researchgate.netnih.gov The mechanism of action involves blocking c-KIT downstream signaling, which in turn induces apoptosis and cell cycle arrest in cancer cells. researchgate.netnih.gov Furthermore, these compounds have been shown to suppress migration, invasion, and anchorage-independent growth of GIST-T1 cells, highlighting their potential to combat metastatic disease. researchgate.netnih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

The 2-aminopyridine (B139424) and related thiazole (B1198619) scaffolds are recognized for their broad-spectrum antimicrobial properties. researchgate.netmdpi.com Various synthesized derivatives have been tested against a panel of pathogenic bacteria and fungi. researchgate.net

Studies on 2-amino-3-cyanopyridine (B104079) derivatives have shown that certain compounds exhibit significant antimicrobial activity, comparable to standard reference drugs. researchgate.net For example, some derivatives displayed maximum activity against bacterial strains such as Bacillus subtilis and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger. researchgate.netnih.gov One study found that a specific 2-aminopyridine derivative (compound 2c) showed high activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with a Minimum Inhibitory Concentration (MIC) value of 0.039 ± 0.000 µg·mL⁻¹. researchgate.net Other research has identified 2-amino-3-cyano-4-tetrazoloquinolinylpyridines that are equipotent or more potent than commercial antibiotics against pathogenic bacteria and fungi. researchgate.net Similarly, some 2-aminothiazole (B372263) derivatives have demonstrated low activity against Gram-positive bacteria and some antifungal activity against Candida albicans, Lichtheimia corymbifera, and Trichophyton interdigitale, with MIC values ranging from 31.25 to 62.5 µM. mdpi.com

Table 2: Antimicrobial Activity of Selected Pyridine and Thiazole Derivatives

Compound Class Microbial Strain Activity (MIC) Reference
2-Aminopyridine derivative (2c) S. aureus, B. subtilis 0.039 ± 0.000 µg·mL⁻¹ researchgate.net
Nicotinic acid benzylidene hydrazides S. aureus, B. subtilis, E. coli, C. albicans, A. niger Comparable to Norfloxacin/Fluconazole nih.gov
2-Aminothiazole derivatives C. albicans, L. corymbifera, T. interdigitale 31.25 to 62.5 µM mdpi.com

Antitubercular Agents and Mechanism of Action

Derivatives of the 2-aminothiazole and pyridine scaffolds have been investigated as potential treatments for tuberculosis, caused by Mycobacterium tuberculosis (Mtb). nih.govfrontiersin.org Certain 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against Mtb located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org

The mechanism of action for some of these pyridine-based compounds appears novel. nih.gov Studies on resistant mutants selected in the presence of a 2,4-disubstituted pyridine derivative (compound 11) revealed mutations in the mmpR5 gene. frontiersin.org This gene encodes a transcriptional repressor for the MmpS5-MmpL5 efflux pump. frontiersin.org The upregulation of this pump is associated with resistance, suggesting that the compound's activity is linked to this efflux system. frontiersin.org The antitubercular drug pyrazinamide, which contains a related pyrazine (B50134) ring, functions as a prodrug activated to pyrazinoic acid, which disrupts membrane potential and inhibits fatty acid synthesis in Mtb. drugbank.com Another key antitubercular drug, isoniazid, also a prodrug, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. drugbank.com

Anti-Malarial Activities

The pyridine core is a key feature in several anti-malarial agents. nih.gov Research into 3,5-diaryl-2-aminopyridines has led to the identification of compounds with potent anti-malarial activity. nih.gov Structure-activity relationship studies on this class of compounds explored modifications of the 2-amino group and the pyridine core itself. nih.gov

These investigations led to the development of a novel series of pyrazine analogues, created by replacing the pyridine core. nih.gov This new series demonstrated impressive in vitro antiplasmodial activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum, with IC50 values in the nanomolar range (6-94 nM). nih.gov One promising compound from this series was shown to be completely curative in a Plasmodium berghei-infected mouse model at an oral dose of 4 x 10 mg/kg. nih.gov

Anti-Inflammatory Applications

The thiazolo[5,4-b]pyridine scaffold has also been explored for its anti-inflammatory potential. biointerfaceresearch.comresearchgate.net Studies on newly synthesized thiazolo[4,5-b]pyridin-2-one derivatives have shown that they possess considerable anti-inflammatory effects. biointerfaceresearch.com In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, some of these compounds demonstrated activity that approached or even exceeded that of the reference drug Ibuprofen. biointerfaceresearch.com

Similarly, a series of 4,6-disubstituted-2-amino-3-cyanopyridines were synthesized and evaluated for their anti-inflammatory and analgesic properties. researchgate.net The results indicated that certain derivatives are promising molecules for development as anti-inflammatory agents. researchgate.net The 2-aminothiazole heterocycle, a component of the core structure, is also recognized as a building block for compounds with anti-inflammatory applications, including inhibitors of cyclooxygenases (COX-1/COX-2). mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Green Chemistry Advancements

The development of efficient and environmentally benign synthetic methods is crucial for the sustainable production of 2-Amino-6-bromothiazolo[5,4-b]pyridine and its derivatives. Future research will likely focus on novel synthetic strategies that adhere to the principles of green chemistry. researchgate.netmdpi.com This includes the exploration of microwave-assisted organic synthesis, which has been shown to accelerate reaction times and improve yields for similar heterocyclic systems. researchgate.net The use of water as a solvent in organic reactions is another promising avenue, offering an environmentally friendly alternative to hazardous organic solvents. researchgate.net

Furthermore, multicomponent reactions (MCRs) are expected to play a significant role in the future synthesis of thiazolopyridine derivatives. nih.gov MCRs offer several advantages, including reduced synthesis time, lower costs, and minimized waste generation by combining multiple steps into a single pot reaction. nih.gov The development of novel catalysts, such as biopolymeric catalysts, will also be instrumental in promoting greener and more efficient synthetic processes. mdpi.com These advancements will not only make the synthesis of this compound more sustainable but also facilitate the rapid generation of diverse libraries of analogues for biological screening.

Design of Next-Generation Thiazolopyridine-Based Therapeutics with Enhanced Specificity

A primary focus of future research will be the rational design of next-generation therapeutics derived from the this compound core, with an emphasis on enhancing target specificity. This will involve detailed structure-activity relationship (SAR) studies to understand how modifications to the thiazolopyridine scaffold influence biological activity and selectivity. researchgate.netnih.gov For instance, SAR studies on related thiazolopyridine derivatives have revealed that specific substitutions can significantly impact their inhibitory activity against kinases like PI3Kα. nih.gov

By systematically modifying the functional groups on the thiazolo[5,4-b]pyridine (B1319707) ring system, researchers can fine-tune the pharmacological properties of these compounds to achieve higher potency and selectivity for their intended biological targets, thereby minimizing off-target effects. nih.gov The structural versatility of the thiazole (B1198619) and pyridine (B92270) rings allows for a wide range of chemical modifications, providing a rich platform for the development of highly specific inhibitors for various therapeutic targets, including those implicated in cancer and inflammatory diseases. researchgate.net

Application of Advanced Computational Methodologies in Drug Discovery

Advanced computational methodologies are becoming indispensable tools in modern drug discovery and will be pivotal in accelerating the development of this compound-based therapeutics. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling can provide valuable insights into the molecular interactions between thiazolopyridine derivatives and their biological targets. researchgate.netactascientific.com

Molecular docking studies, for example, can predict the binding modes of these compounds within the active sites of target proteins, helping to guide the design of more potent and selective inhibitors. actascientific.comnih.gov Computational ADME/T (absorption, distribution, metabolism, excretion, and toxicity) predictions will also play a crucial role in the early stages of drug development by identifying candidates with favorable pharmacokinetic and safety profiles. nih.gov The integration of these computational approaches will streamline the drug discovery process, reducing the time and cost associated with the identification and optimization of promising lead compounds.

Investigation of Broader Biological Target Landscape for Thiazolo[5,4-b]pyridine Derivatives

While much of the current research on thiazolo[5,4-b]pyridine derivatives has focused on their potential as kinase inhibitors for cancer therapy, there is a significant opportunity to explore a broader range of biological targets. nih.govresearchgate.net The inherent biological activity of the fused thiazole and pyridine ring system suggests that these compounds may interact with a variety of other enzymes and receptors. researchgate.net

Future investigations should aim to screen this compound and its analogues against a diverse panel of biological targets to uncover novel therapeutic applications. This could include exploring their potential as antimicrobial, anti-inflammatory, or antiviral agents, given the known activities of other thiazolopyridine derivatives. nih.gov A systematic approach to target identification and validation will be essential to fully elucidate the therapeutic potential of this versatile chemical scaffold.

Development of Multifunctional Agents and Targeted Delivery Strategies

The development of multifunctional agents and targeted drug delivery systems represents a sophisticated approach to enhance the therapeutic efficacy and reduce the side effects of this compound-based drugs. Multifunctional agents, also known as multi-target-directed ligands, are single molecules designed to interact with multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. nih.gov

Furthermore, targeted delivery strategies can ensure that the therapeutic agent is delivered specifically to the site of action, such as a tumor, thereby minimizing exposure to healthy tissues. nih.govmdpi.com This can be achieved by conjugating the thiazolopyridine derivative to a targeting moiety, such as an antibody or a small molecule, that recognizes a specific receptor on the surface of cancer cells. nih.gov Nanoparticle-based drug delivery systems also offer a promising platform for the targeted delivery of these compounds. nih.gov The combination of a potent thiazolopyridine-based therapeutic with a sophisticated delivery system holds great promise for the future of precision medicine.

Data Tables

Table 1: Investigated Biological Targets of Thiazolo[5,4-b]pyridine Derivatives

Target ClassSpecific TargetTherapeutic Area
KinasesPI3K nih.govCancer
KinasesEGFR-TK nih.govCancer
Kinasesc-KIT researchgate.netCancer
VariousMultiple TargetsAntimicrobial, Anti-inflammatory researchgate.net

Table 2: Advanced Methodologies in Thiazolopyridine Research

MethodologyApplication
Green Chemistry researchgate.netSustainable Synthesis
Microwave-Assisted Synthesis researchgate.netEfficient Synthesis
Multi-Component Reactions nih.govRapid Library Generation
Molecular Docking actascientific.comnih.govTarget Interaction Analysis
QSAR researchgate.netStructure-Activity Relationship
Targeted Drug Delivery nih.govEnhanced Efficacy & Safety
Multifunctional Agents nih.govTreatment of Complex Diseases

Q & A

Q. What are the optimal synthetic routes for 2-amino-6-bromothiazolo[5,4-b]pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization reactions of substituted pyridine precursors. For example, brominated pyridine derivatives (e.g., 5-bromo-2-aminopyridine) can react with thiourea or sulfur-containing reagents under controlled temperatures (80–120°C) to form the thiazolo[5,4-b]pyridine core. Key parameters include solvent choice (DMF or ethanol), catalyst selection (e.g., Pd(OAc)₂ for cross-coupling), and stoichiometric control of bromine substituents to avoid over-substitution . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product with >95% purity.

Q. How can researchers characterize the structural integrity of this compound?

Use a combination of ¹H/¹³C NMR to confirm the thiazole-pyridine fusion and bromine/amino group positions (e.g., δ 8.2–9.3 ppm for aromatic protons adjacent to bromine) . High-resolution mass spectrometry (HRMS) validates molecular weight (expected m/z: ~243–245 [M+H]⁺ for C₆H₄BrN₃S). X-ray crystallography may resolve ambiguities in regiochemistry, particularly for bromine placement on the pyridine vs. thiazole ring .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (CHCl₃). Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 3), necessitating storage in amber vials at –20°C .

Advanced Research Questions

Q. How can this compound serve as a precursor for kinase inhibitors or bioactive molecules?

The bromine atom enables Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl/heteroaryl groups, enhancing binding to kinase ATP pockets (e.g., TrkA inhibitors). The amino group facilitates further derivatization via acylation or sulfonylation to modulate pharmacokinetic properties. For example, coupling with 3,4,5-trimethoxyphenyl boronic acid yields analogs with sub-µM IC₅₀ against cancer-associated kinases .

Q. What strategies address contradictory data in regioselective bromination of thiazolo[5,4-b]pyridines?

Discrepancies in bromine placement (C5 vs. C6) often arise from competing electrophilic substitution pathways. Computational modeling (DFT) predicts reactivity differences based on electron density maps of the fused ring system. Experimental validation via HPLC-coupled kinetic studies (using H₂O₂/NaBr in acetic acid) can identify dominant pathways under varying temperatures and Br₂ concentrations .

Q. How does this compound perform in polymer solar cells as an electron-withdrawing unit?

Its electron-deficient thiazole-pyridine core enhances charge transport in conjugated polymers. When copolymerized with thiophene derivatives, the bromine substituent improves π-stacking interactions, increasing power conversion efficiency (PCE) by 12–15%. Cyclic voltammetry confirms a LUMO level of –3.4 eV, ideal for electron acceptance .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Asymmetric synthesis requires chiral ligands (e.g., BINAP) and palladium catalysts to control stereochemistry during cross-coupling. However, bromine’s steric bulk can reduce enantioselectivity. Microreactor technology improves heat/mass transfer in continuous-flow systems, achieving >90% enantiomeric excess (ee) at gram-scale .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.